Pimelic acid
Overview
Description
. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. Pimelic acid is one carbon unit longer than adipic acid, a precursor to many polyesters and polyamides . Despite its structural similarity to adipic acid, this compound is relatively less significant industrially .
Mechanism of Action
Target of Action
Pimelic acid is a derivative of heptanedioic acid . Its primary target is the 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase in an unknown prokaryotic organism . This enzyme plays a crucial role in the biosynthesis of the amino acid lysine and the vitamin biotin .
Mode of Action
It is known to interact with its target enzyme, potentially influencing the biosynthesis of lysine and biotin .
Biochemical Pathways
This compound is involved in the biosynthesis of the amino acid lysine and the vitamin biotin . In Bacillus subtilis, the synthesis of the pimelate moiety involves two pathways: the BioW pathway for pimeloyl-CoA synthesis and the BioI pathway for pimeloyl-ACP synthesis . The exact metabolic pathway through which this compound is generated inB. subtilis or any other strains remains unknown .
Result of Action
It is known that derivatives of this compound are involved in the biosynthesis of the amino acid lysine and the vitamin biotin .
Biochemical Analysis
Biochemical Properties
Pimelic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the amino acid lysine and the vitamin biotin . The biosynthesis of this compound is speculated to start with malonyl CoA . It is also a precursor for pimeloyl-CoA, synthesized in many bacteria via a modified fatty acid synthetic pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is a bona fide precursor of biotin in Bacillus subtilis . Pimelic acids are excreted in elevated amounts in urine in disorders of mitochondrial beta-oxidation and disorders of peroxisomal beta-oxidation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is speculated to interact with the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for pimeloyl-CoA, synthesized in many bacteria via a modified fatty acid synthetic pathway . It is also involved in the biosynthesis of the amino acid lysine and the vitamin biotin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pimelic acid can be synthesized through various methods:
Oxidation of Cycloheptanone: This method involves the oxidation of cycloheptanone with dinitrogen tetroxide.
Oxidation of Palmitic Acid: This route is relatively unselective and involves the oxidation of palmitic acid.
Carbonylation of Caprolactone: This method involves the reaction of ε-caprolactone with carbon monoxide and water in the presence of a carbonylation catalyst such as a Group VIII metal and a hydrogen halide as a promoter.
Industrial Production Methods
Commercial production of this compound primarily involves the oxidation of cycloheptanone with dinitrogen tetroxide . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pimelic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce different products depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield primary alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, particularly at the carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Dinitrogen tetroxide is commonly used for the oxidation of cycloheptanone to this compound.
Reducing Agents: Various reducing agents can be used to reduce this compound, depending on the desired product.
Major Products
The major products formed from the reactions of this compound include primary alcohols, reduced forms of the acid, and various substituted derivatives .
Scientific Research Applications
Pimelic acid has several scientific research applications:
Comparison with Similar Compounds
Pimelic acid is similar to other dicarboxylic acids such as:
Adipic Acid: This compound is one carbon unit longer than adipic acid.
Suberic Acid: Suberic acid is another dicarboxylic acid with one more carbon unit than this compound.
Azelaic Acid: Azelaic acid has two more carbon units than this compound and is used in various industrial and pharmaceutical applications.
This compound’s uniqueness lies in its specific role in the biosynthesis of lysine and biotin, which is not shared by all dicarboxylic acids .
Properties
IUPAC Name |
heptanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVNTCWHIRURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021598 | |
Record name | Heptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Heptanedioic acid | |
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Record name | Pimelic acid | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
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Boiling Point |
342.00 °C. @ 760.00 mm Hg | |
Record name | Pimelic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01856 | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
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Solubility |
50.0 mg/mL | |
Record name | Pimelic Acid | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
111-16-0 | |
Record name | Pimelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-16-0 | |
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Record name | Pimelic acid | |
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Record name | Pimelic Acid | |
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Record name | Heptanedioic acid | |
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Record name | Heptanedioic acid | |
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Record name | Pimelic acid | |
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Record name | PIMELIC ACID | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
Record name | Pimelic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01856 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of pimelic acid?
A1: this compound is a crucial precursor in the biosynthesis of biotin, an essential vitamin, in various organisms including bacteria and yeasts [, , ].
Q2: How is this compound biosynthesized in Bacillus subtilis?
A2: Unlike E. coli, B. subtilis utilizes free this compound for biotin synthesis. Research suggests that this compound is derived from the fatty acid synthesis pathway in B. subtilis. This is supported by the observation that cerulenin, an inhibitor of the fatty acid elongation enzyme FabF, significantly reduces biotin production in B. subtilis. This reduction can be reversed by supplementing the medium with this compound [].
Q3: What is the role of the BioI enzyme in this compound biosynthesis?
A3: BioI, a cytochrome P450 enzyme, plays a vital role in this compound biosynthesis in B. subtilis. It catalyzes the cleavage of a carbon-carbon bond in a fatty acyl-acyl carrier protein (ACP) to produce a pimeloyl-ACP equivalent. This compound is then released from this intermediate [].
Q4: Is there an alternative pathway for this compound formation in microorganisms?
A4: Yes, some microorganisms, such as Agrobacterium tumefaciens, can synthesize biotin-vitamers, mainly desthiobiotin, using glutaric acid (a five-carbon dicarboxylic acid) as a precursor instead of this compound [].
Q5: Can microorganisms utilize fatty acids for this compound and biotin production?
A5: Yes, certain yeasts and bacteria can convert C18 fatty acids like linolenic, linoleic, and oleic acids into this compound and subsequently into biotin-vitamers [, ]. For instance, Rhodotorula rubra AKU 4836 converts linolenic acid to various metabolites including this compound, indicating a biosynthetic route from linolenic acid to this compound in this organism [].
Q6: Is the metabolism of this compound in ruminants a concern when using it as a bacterial biomass marker?
A6: Yes, research using radiolabeled this compound shows extensive metabolism of bacterially bound this compound in the rumen of sheep. A significant portion is decarboxylated to lysine by both ruminal protozoa and bacteria. This raises concerns about the accuracy of using this compound as a sole marker for bacterial biomass in ruminant digestive systems [, ].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C7H12O4, and its molecular weight is 160.17 g/mol.
Q8: What spectroscopic techniques are used to characterize this compound?
A8: this compound can be characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry [, , ].
Q9: How does this compound influence the properties of polypropylene when used as an additive?
A9: this compound, particularly its metallic salts like calcium pimelate, acts as a nucleating agent in polypropylene, influencing its crystallization behavior and mechanical properties. It promotes the formation of β-crystalline form in polypropylene, enhancing its impact strength and toughness [, , , , , , , ].
Q10: Can this compound be used to modify other polymers besides polypropylene?
A11: Yes, research suggests that this compound can interact with and modify the properties of other natural polymers such as chitosan and collagen. The interaction, primarily through non-covalent forces, influences the mechanical, thermal, and biocompatible properties of these biopolymers, potentially making them suitable for biomedical applications [].
Q11: Are there any studies on the use of this compound in liquid crystal applications?
A12: Yes, this compound has been used to synthesize supramolecular hydrogen-bonded liquid crystals when complexed with p-n-alkyloxy benzoic acids. These complexes exhibit liquid crystalline phases, including smectic C phases, as confirmed by polarizing optical microscopy, differential scanning calorimetry, FTIR, and 1H-NMR analyses [].
Q12: What is the relevance of this compound in pharmaceutical research?
A13: this compound is a key starting material in the synthesis of crebinostat [], a histone deacetylase inhibitor with potential therapeutic applications in central nervous system disorders.
Q13: How does the structure of this compound relate to its function in drug development?
A13: While this compound itself might not possess specific pharmacological activities, its structure serves as a scaffold for developing drug molecules. For example, in crebinostat, the linear seven-carbon chain of this compound acts as a linker between pharmacophoric moieties, contributing to the overall drug-like properties of the molecule.
Q14: What factors affect the solubility of this compound?
A15: The solubility of this compound is influenced by factors such as temperature, solvent polarity, and the presence of other compounds. For instance, its solubility increases with increasing temperature in water, ethanol, and their binary mixtures [].
Q15: What analytical methods are used to quantify this compound?
A16: Several analytical techniques can quantify this compound, including gas-liquid chromatography, titration methods, reversed-phase high-performance liquid chromatography (RP-HPLC), and microbiological assays using specific microorganisms [, , ].
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